2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O4S and its molecular weight is 495.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Derivatives : Derivatives of this compound were synthesized and confirmed through various spectroscopic methods, showing potential in developing novel compounds with specific properties (Sunder & Maleraju, 2013).
Chemical Behavior and Reactivity : Research has focused on the chemical behavior of similar compounds, leading to the creation of Schiff bases and exploring their biological activities. This indicates the potential for a wide range of chemical reactions and derivative compounds (Puthran et al., 2019).
Anticancer and Antimicrobial Properties
Potential Anticancer Properties : Studies have identified derivatives with anticancer properties, indicating potential research applications in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity : Compounds synthesized from similar pyrazoles have been shown to possess antimicrobial properties, offering possibilities for the development of new antibacterial and antifungal agents (Darwish, Atia, & Farag, 2014).
Miscellaneous Applications
Herbicidal Activity : Some derivatives have exhibited high herbicidal activity, suggesting potential agricultural applications (Zhou, Xue, Wang, & Qu, 2010).
Antimycobacterial Agents : Novel pyrazolo-triazole hybrids have been identified as potential antimycobacterial agents, opening avenues for tuberculosis treatment research (Emmadi, Bingi, Kotapalli, Ummanni, Nanubolu, & Atmakur, 2015).
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4S/c1-34-20-13-6-5-12-19(20)28-21(31)15-30-23(26)22(35(32,33)18-10-3-2-4-11-18)24(29-30)27-17-9-7-8-16(25)14-17/h2-14H,15,26H2,1H3,(H,27,29)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLIQLPEAAGMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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